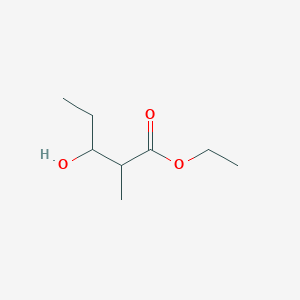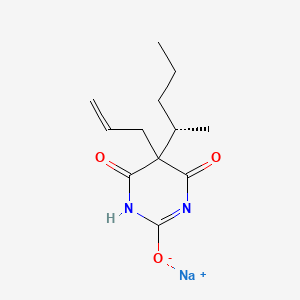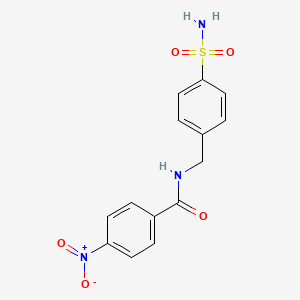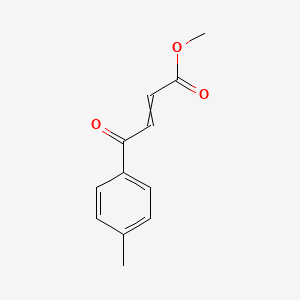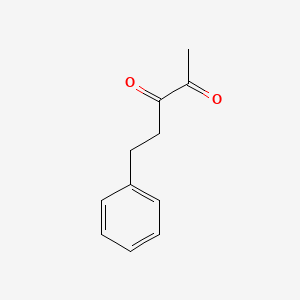
2,3-Pentanedione, 5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pentanedione, 5-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2 and 3 positions of the pentane chain, with a phenyl group attached at the 5 position
Synthetic Routes and Reaction Conditions:
Phenylation with Diphenyliodonium Chloride: One method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is carried out in an anhydrous environment, typically using liquid ammonia as a solvent.
Condensation of Bio-derived Lactic Acid: Another method involves the condensation of bio-derived lactic acid over polymorphic zirconium dioxide (ZrO2) as a catalyst.
Industrial Production Methods:
Types of Reactions:
Oxidation: 2,3-Pentanedione, 5-phenyl- can undergo oxidation reactions, where the diketone groups are further oxidized to form carboxylic acids.
Reduction: Reduction of the diketone groups can lead to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3-Pentanedione, 5-phenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-pentanedione, 5-phenyl- involves its interaction with molecular targets through its carbonyl groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions. The phenyl group can engage in π-π interactions with aromatic residues in biological molecules, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2,3-Pentanedione: A simpler diketone without the phenyl group.
Acetylpropionyl: Another diketone with similar chemical properties.
Diacetyl: A diketone known for its buttery flavor, used in food and beverage industries.
Uniqueness: The phenyl group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
52017-06-8 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
5-phenylpentane-2,3-dione |
InChI |
InChI=1S/C11H12O2/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
HGOHRJMSPHMBDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


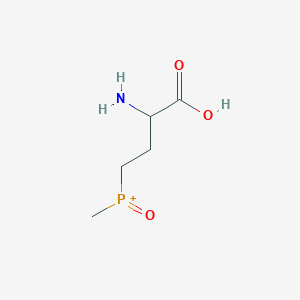
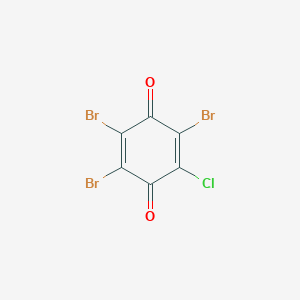
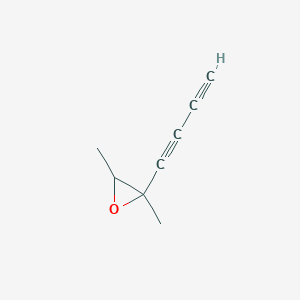
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
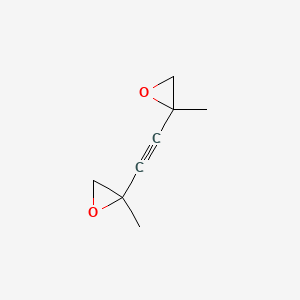
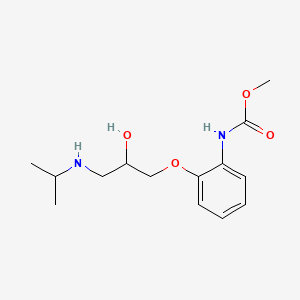
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
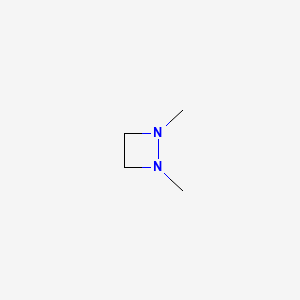
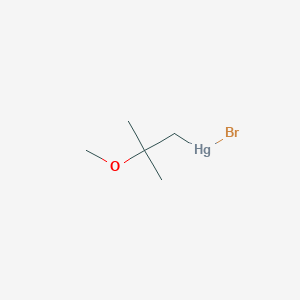
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
